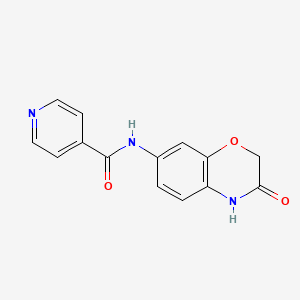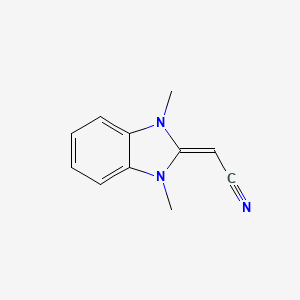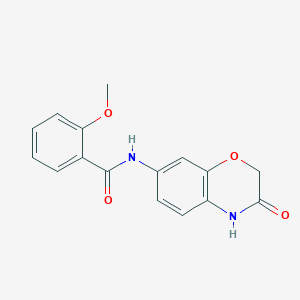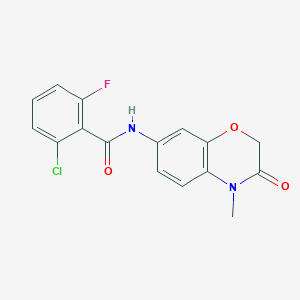
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide, also known as BX795, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BX795 was initially developed as an inhibitor of TBK1/IKKε, two kinases that play a critical role in the innate immune response. However, recent studies have shown that BX795 has a broader range of targets and can inhibit other kinases involved in various cellular pathways.
作用机制
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is a potent inhibitor of TBK1/IKKε, two kinases that play a critical role in the innate immune response. By inhibiting these kinases, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. However, recent studies have shown that N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can also inhibit other kinases involved in various cellular pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By targeting multiple signaling pathways, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can exert a broad range of effects on cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular pathway that it targets. In cancer cells, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis. In viral infections, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit viral replication by targeting host kinases that are essential for viral replication. In autoimmune disorders, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is its broad range of targets, which allows it to exert a wide range of effects on cellular processes. Additionally, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the main limitations of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can make it difficult to determine the optimal concentration for experimental studies, as higher concentrations can lead to non-specific effects.
未来方向
There are several future directions for the study of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. One area of interest is the development of more selective inhibitors of TBK1/IKKε, which could reduce the potential off-target effects of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. Additionally, further studies are needed to determine the optimal concentration and dosing regimen for N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide in different experimental settings. Finally, the potential therapeutic applications of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide in various diseases, including cancer, viral infections, and autoimmune disorders, warrant further investigation.
合成方法
The synthesis of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with 2-aminophenol to form 2-(2-hydroxyphenyl)nicotinic acid. This intermediate is then treated with thionyl chloride to form an acid chloride, which is subsequently reacted with 2-aminopyridine to form the final product, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.
科学研究应用
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. In viral infections, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the replication of HIV, HCV, and other viruses by targeting host kinases that are essential for viral replication. In autoimmune disorders, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation and tissue damage.
属性
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13-8-20-12-7-10(1-2-11(12)17-13)16-14(19)9-3-5-15-6-4-9/h1-7H,8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLXIGQXLOMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)



![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)


![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)

![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)